

An In-depth Technical Guide to (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Hydroxybutyl butanoate

Cat. No.: B15431983

Get Quote

A Note on Chemical Identity: The CAS number 89457-26-1 is associated with the general chemical name "**3-Hydroxybutyl butanoate**". However, the vast majority of scientific research and development, particularly in the context of therapeutic and ergogenic applications, focuses on a specific stereoisomer: (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (CAS: 1208313-97-6). This document will provide a comprehensive technical overview of this specific, well-researched ketone monoester, as it aligns with the interests of researchers, scientists, and drug development professionals.

Introduction

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is an exogenous ketone monoester designed to induce a state of nutritional ketosis. Following ingestion, it is hydrolyzed into its constituent components: (R)-3-hydroxybutyrate (also known as D- β -hydroxybutyrate or β HB), a primary ketone body, and (R)-1,3-butanediol, which is subsequently metabolized in the liver to produce more ketone bodies[1]. This compound is of significant interest for its potential therapeutic applications in neurodegenerative diseases, as a performance-enhancing supplement for athletes, and in managing metabolic disorders[2][3]. Its ability to elevate blood ketone levels without requiring strict adherence to a ketogenic diet makes it a valuable tool for research and clinical investigation.

Chemical and Physical Properties

The following table summarizes the key quantitative data for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Property	Value	Source
CAS Number	1208313-97-6	PubChem
Molecular Formula	C ₈ H ₁₆ O ₄	PubChem
Molecular Weight	176.21 g/mol	PubChem
Physical Form	Colorless oil	Application
Density	1.0731 g/mL at 22°C	Application
Boiling Point	145°C at 1.8 Torr	Application
Optical Activity	$[\alpha]23.4/D = -46.2^{\circ}$ (c = 1 in water)	Application
$[\alpha]23.4/D = -38.7^{\circ}$ (c = 1 in ethanol)	Application	
IUPAC Name	[(3R)-3-hydroxybutyl] (3R)-3- hydroxybutanoate	PubChem
Synonyms	Ketone monoester, KME, (R)- Hydroxybutyl (R)-3- hydroxybutyrate ester	

Experimental Protocols

A common and efficient method for the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate involves the lipase-catalyzed transesterification of (R)-ethyl-3-hydroxybutyrate with (R)-1,3-butanediol[2][4].

Materials:

- (R)-ethyl-3-hydroxybutyrate
- (R)-1,3-butanediol
- Immobilized Candida antarctica lipase B (CAL-B)

Procedure:

- A mixture of (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) is prepared.
- Immobilized CAL-B (e.g., 0.2 g per 20 mmol of reactants) is added to the mixture[5].
- The reaction is gently shaken at 30°C under reduced pressure (e.g., 80 mmHg) for approximately 6 hours to facilitate the removal of the ethanol byproduct[2][5].
- The progress of the reaction and the stereochemistry of the product are monitored periodically using chiral phase gas chromatography (GC) analysis[2].
- Upon completion, the enzyme is removed from the reaction mixture by filtration.
- The crude product is then purified.

Alternative Synthesis from Racemic Precursors: An alternative route utilizes racemic ethyl 3-hydroxybutyrate and enantiomerically pure (R)-1,3-butanediol. The selectivity of CAL-B favors the (R)-enantiomer of the ethyl 3-hydroxybutyrate, leading to the formation of (R)-3-hydroxybutyrate[2].

Protocol:

- A mixture of racemic ethyl 3-hydroxybutyrate (e.g., 1 g, 7.6 mmol), (R)-1,3-butanediol (e.g., 0.34 g, 3.9 mmol), and CAL-B (e.g., 70 mg) is prepared without any solvent[2].
- The mixture is gently shaken under reduced pressure (80 mmHg) at 30°C for 6 hours[2].
- Post-reaction, the enzyme is filtered off.
- The mixture is subjected to evaporation under reduced pressure to separate the unreacted (S)-ethyl-3-hydroxybutyrate (distillate) from the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate product[2].

The primary method of purification post-synthesis involves vacuum distillation to separate the final product from unreacted starting materials and byproducts.

Procedure:

- After filtering out the lipase catalyst, the reaction mixture is transferred to a distillation apparatus.
- The pressure is reduced (e.g., 80 mmHg) to facilitate the evaporation of lower boiling point components, such as unreacted ethyl 3-hydroxybutyrate[2][5].
- The desired product, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, remains as the higher-boiling point residue.

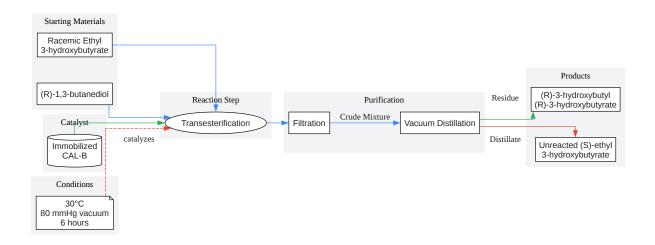
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized to determine the purity of the final product and to analyze the stereochemistry using a chiral column. It is also used to detect and quantify the intact monoester and its metabolite, R-1,3-butanediol, in plasma samples[6].

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS methods have been developed for the quantitative determination of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and its metabolites (β -hydroxybutyrate, 1,3-butanediol, and acetoacetate) in human plasma[1][7]. A C18 column can be used for the simultaneous quantification of the ketone ester, β -hydroxybutyrate, and 1,3-butanediol, while a hydrophilic interaction liquid chromatography (HILIC) column is employed for acetoacetate quantification[1][7].

Signaling and Metabolic Pathways

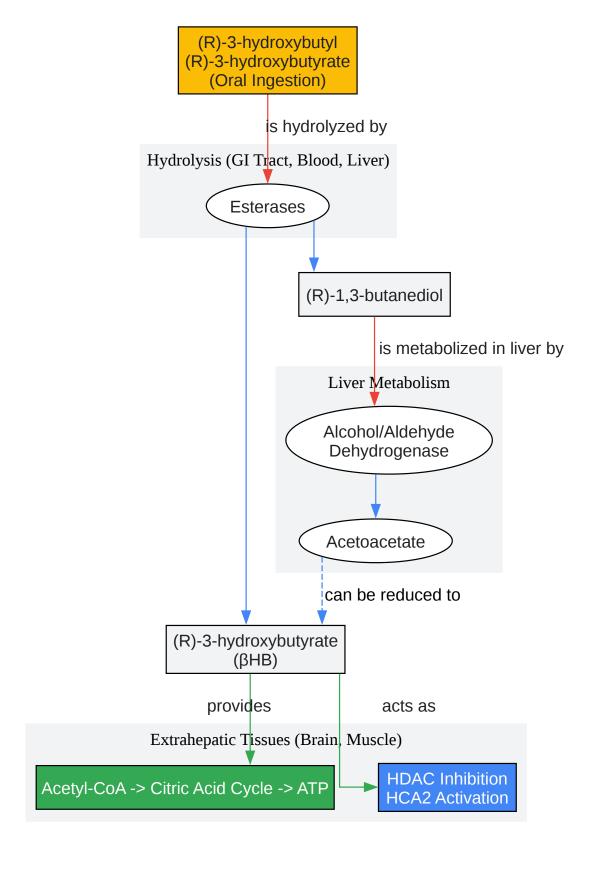
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a prodrug that delivers ketone bodies. It is not directly involved in signaling pathways itself, but its metabolic products are.

Metabolism: Upon oral ingestion, the ketone monoester is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver into (R)-3-hydroxybutyrate and (R)-1,3-butanediol. The intact ester is typically not detected in plasma, indicating efficient hydrolysis.


 (R)-3-hydroxybutyrate (βHB): This is a primary ketone body that can be directly utilized by extrahepatic tissues (e.g., brain, muscle) as an energy source. It is transported into the mitochondrial matrix where it is oxidized to acetoacetate, then converted to acetoacetyl-CoA, and finally cleaved into two molecules of acetyl-CoA, which enter the citric acid cycle for ATP production[8].

• (R)-1,3-butanediol: This component is transported to the liver, where it is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form acetoacetate and subsequently (R)-3-hydroxybutyrate[6].

Signaling Implications of β -Hydroxybutyrate: Beyond its role as an energy substrate, β HB has been shown to act as a signaling molecule. It is an inhibitor of class I histone deacetylases (HDACs), which leads to changes in gene expression and has been linked to neuroprotective effects[9]. β HB is also a ligand for the G-protein coupled receptor HCA2, which may play a role in modulating lipolysis and inflammation.


Visualizations

Click to download full resolution via product page

Caption: Enzymatic synthesis workflow for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Click to download full resolution via product page

Caption: Metabolic pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Hydroxybutyl (R)-3-hydroxybutyrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15431983#3-hydroxybutyl-butanoate-cas-number-89457-26-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com